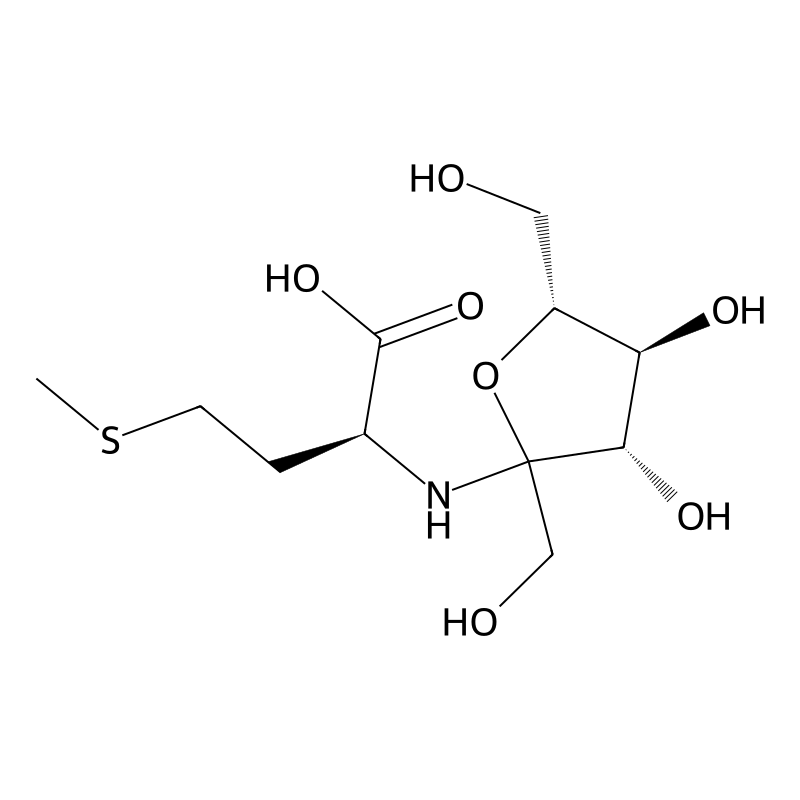

Fructosyl-methionine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Fructosyl-methionine, also known as N-(1-Deoxy-1-fructosyl)methionine, is a compound that belongs to the class of organic compounds known as methionine and derivatives. It is characterized by its unique structure, which combines the amino acid methionine with a fructosyl group. The molecular formula of fructosyl-methionine is and it has a molecular weight of approximately 311.35 g/mol. This compound plays a significant role in various biological processes and has garnered interest for its potential applications in food science and nutrition .

The structure of fructosyl-methionine features a methylsulfanyl group attached to a butanoic acid backbone, along with a fructose-derived moiety. This unique combination contributes to its distinctive properties and functions in biological systems.

- Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction: The carbonyl groups present in the fructosyl moiety may be reduced, leading to the formation of alcohols.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives .

These reactions are crucial for understanding the compound's reactivity and potential transformations in biological systems.

Fructosyl-methionine exhibits notable biological activities, particularly in the context of oxidative stress and metabolic pathways. Research indicates that it may influence oxidative stress resistance through its interaction with cellular metabolic processes. For instance, it has been linked to the modulation of the pentose phosphate pathway, which plays a critical role in cellular defense against oxidative damage .

Additionally, fructosyl-methionine has been identified as an antioxidant, exhibiting protective effects against reactive oxygen species. This property makes it a subject of interest for further studies related to health benefits and potential therapeutic applications .

The synthesis of fructosyl-methionine typically involves the reaction between methionine and fructose under controlled conditions. Common methods include:

- Direct Condensation: Methionine is reacted with fructose in mildly acidic or neutral conditions, often at moderate temperatures to facilitate the formation of the glycosidic bond.

- Enzymatic Synthesis: Enzymes such as glycosyltransferases may be employed to catalyze the formation of fructosyl-methionine from its precursors, providing a more specific and efficient synthesis route.

These methods can be optimized for yield and purity, especially for industrial-scale production.

Fructosyl-methionine has several applications across various fields:

- Food Science: It is studied for its role in enhancing the nutritional profile of food products due to its antioxidant properties.

- Nutraceuticals: Given its potential health benefits, it may be incorporated into dietary supplements aimed at reducing oxidative stress.

- Biochemical Research: It serves as a model compound for studying glycation processes and related biochemical pathways .

Interaction studies involving fructosyl-methionine focus on its metabolic pathways and interactions with other biomolecules. Notably, it has been shown to affect cellular responses to oxidative stress by influencing metabolic flux through pathways such as the pentose phosphate pathway. This interaction highlights its potential role in cellular defense mechanisms against oxidative damage .

Moreover, studies have explored its interactions with various enzymes involved in amino acid metabolism and glycation processes, further elucidating its biological significance .

Fructosyl-methionine shares structural similarities with several other compounds derived from amino acids and sugars. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fructosyl-histidine | Contains histidine instead of methionine | Exhibits distinct antioxidative properties |

| N-(1-Deoxy-1-fructosyl)glycine | Glycine substituted for methionine | Different metabolic implications |

| Fructosyl-serine | Serine instead of methionine | Varying effects on protein synthesis |

| Fructosyl-cysteine | Cysteine included; potential for thiol interactions | Unique redox properties due to thiol group |

Fructosyl-methionine's uniqueness lies in its specific combination of methionine's properties with those of fructose, providing distinct biochemical behavior and potential health benefits not found in other similar compounds.

High-performance liquid chromatography represents the cornerstone methodology for fructosyl-methionine separation and quantification. The technique exploits hydrophobic interactions between the compound and reversed-phase stationary phases to achieve selective retention and separation from complex biological matrices.

Optimal Chromatographic Conditions

Reversed-phase HPLC employs octadecylsilane (C18) bonded silica columns as the preferred stationary phase for fructosyl-methionine analysis. The hydrophobic methionine residue facilitates retention through van der Waals interactions with the alkyl chains, while the polar fructose moiety influences elution behavior through secondary interactions with residual silanols.

Mobile phase composition critically determines separation efficiency and peak shape quality. Binary gradient systems utilizing 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile or methanol (mobile phase B) provide optimal separation conditions. The acidic modifier maintains reproducible ionization states while preventing peak tailing from silanol interactions.

Gradient elution programs typically initiate at 5-10% organic modifier, progressing to 60-80% B over 15-25 minutes. This approach ensures adequate retention of polar fructosyl compounds while maintaining reasonable analysis times. Flow rates between 0.5-1.5 mL/min provide optimal compromise between resolution and analysis duration.

Column temperature control at 25-40°C enhances reproducibility and peak efficiency. Elevated temperatures reduce mobile phase viscosity and improve mass transfer kinetics, resulting in sharper peaks and enhanced sensitivity.

Detection Strategies

Ultraviolet detection at 210-225 nm provides universal detection capability for fructosyl-methionine, exploiting the weak chromophore of the peptide bond and aromatic amino acid components. However, sensitivity limitations necessitate derivatization approaches for trace-level quantification.

Pre-column derivatization with o-phthalaldehyde (OPA) generates highly fluorescent isoindole derivatives, enabling detection limits of 0.5 μmol/L with excitation at 340 nm and emission at 450 nm. This represents a 10-fold improvement in sensitivity compared to underivatized UV detection.

Alternative derivatization reagents include 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for enhanced stability. These approaches extend the analytical capabilities to include comprehensive amino acid profiling alongside fructosyl-methionine quantification.

Method Validation Parameters

Validated HPLC methods demonstrate linear responses across concentration ranges of 1-100 μM with correlation coefficients exceeding 0.999. Inter-assay precision typically achieves coefficients of variation below 5%, while intra-assay precision remains within 8%.

Detection limits for fluorescence-based methods reach 0.5 μmol/L, representing substantial improvements over conventional UV approaches. This enhanced sensitivity enables analysis of physiological samples where fructosyl-methionine concentrations may be limiting.

Mass Spectrometric Characterization: FAB+ and FAB− Modes

Fast atom bombardment mass spectrometry provides definitive molecular weight determination and structural characterization through controlled fragmentation patterns. The technique employs high-energy neutral atoms to generate ions from involatile compounds without thermal decomposition.

Ionization Mechanisms and Matrix Selection

FAB ionization occurs through bombardment of sample-matrix mixtures with 4-10 keV xenon or argon atoms. The process generates predominantly intact molecular ions [M+H]⁺ in positive mode and [M-H]⁻ in negative mode, with minimal fragmentation under optimized conditions.

Matrix selection critically influences ionization efficiency and spectral quality. Glycerol, thioglycerol, and 3-nitrobenzyl alcohol serve as primary matrices for fructosyl-methionine analysis. These viscous liquids provide protection against high-energy bombardment while facilitating ion formation through proton transfer processes.

Sample preparation requires dissolution in appropriate matrices at concentrations of 10-100 pmol/μL. The sample-matrix mixture is applied to the FAB probe tip, typically requiring 0.1-50 nmol total sample for molecular weight determination.

Positive Ion Mode Fragmentation

Positive ion FAB mass spectra of fructosyl-methionine exhibit characteristic fragmentation patterns that provide structural information. The molecular ion [M+H]⁺ at m/z 312 represents the primary peak for molecular weight confirmation.

Fructose elimination generates significant fragment ions at m/z 150, corresponding to [M+H-162]⁺ from glycosidic bond cleavage. This characteristic loss of 162 Da unambiguously identifies the presence of fructose moieties and serves as a diagnostic marker for Amadori compounds.

Dehydration processes produce secondary fragments at m/z 294 [M+H-18]⁺, indicating structural integrity and hydroxyl group accessibility. Cross-ring cleavages within the fructose unit generate additional diagnostic ions that facilitate detailed structural characterization.

Negative Ion Mode Analysis

Negative ion FAB-MS provides complementary structural information through alternative fragmentation pathways. The deprotonated molecular ion [M-H]⁻ at m/z 310 serves as the base peak in most spectra.

Carboxylate anion formation from the methionine carboxyl group facilitates negative ion generation. This ionization mode often provides enhanced sensitivity for carboxyl-containing compounds and alternative fragmentation patterns that complement positive ion data.

Negative ion spectra typically exhibit fewer fragmentation products, focusing primarily on the molecular ion region. This simplified spectral pattern facilitates molecular weight determination in complex mixtures where positive ion spectra may be cluttered with fragment ions.

Quantitative Applications

FAB-MS enables quantitative analysis through internal standard methodologies. Stable isotope-labeled analogs serve as optimal internal standards, compensating for matrix effects and ionization variability.

Sample sizes as low as 0.1 nmol enable molecular weight determination, while 2-50 nmol samples provide sufficient material for comprehensive structural characterization. This sensitivity range makes FAB-MS particularly suitable for biological samples where fructosyl-methionine concentrations may be limited.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides unparalleled structural characterization capabilities through detailed analysis of chemical environments and molecular connectivity. Both one-dimensional and two-dimensional NMR techniques contribute essential information for fructosyl-methionine characterization.

¹H NMR Spectral Analysis

Proton NMR spectra reveal characteristic chemical shift patterns that enable unambiguous identification of fructosyl-methionine structural elements. The methionine α-proton appears as a triplet at 3.8-4.2 ppm, reflecting coupling with adjacent β-methylene protons.

Methionine side-chain protons exhibit distinct chemical shift ranges: β-CH₂ protons resonate at 2.0-2.2 ppm, γ-CH₂ protons appear at 2.5-2.7 ppm, and the S-methyl group generates a sharp singlet at 2.0-2.1 ppm. These assignments provide definitive confirmation of methionine structural integrity within the glycated compound.

Fructose moiety protons occupy the 3.4-4.1 ppm region, with the anomeric C-1 protons appearing at 3.6-3.8 ppm. The overlapping nature of sugar proton resonances necessitates two-dimensional NMR experiments for complete assignment.

Integration ratios between methionine and fructose proton signals confirm the 1:1 stoichiometry expected for Amadori compounds. Deviation from theoretical ratios may indicate incomplete glycation or degradation products.

¹³C NMR Structural Characterization

Carbon-13 NMR provides definitive structural confirmation through characteristic chemical shift patterns and enhanced spectral dispersion. The carboxyl carbon resonates at 172-175 ppm, confirming retention of the amino acid functionality.

Methionine carbon assignments include: α-carbon at 54-56 ppm, β-carbon at 29-31 ppm, γ-carbon at 30-32 ppm, and S-methyl carbon at 15-16 ppm. These chemical shifts remain relatively unchanged upon glycation, confirming structural preservation of the amino acid backbone.

Fructose carbon signals exhibit characteristic patterns: C-1 at 65-67 ppm, the quaternary C-2 at 102-104 ppm, and remaining carbons at 69-75 ppm. The C-2 chemical shift provides definitive evidence for Amadori rearrangement and ketoamine formation.

The absence of aldehyde carbon signals (190-200 ppm) confirms completion of the Amadori rearrangement and rules out Schiff base intermediates. This distinction proves crucial for mechanistic studies and reaction monitoring.

Two-Dimensional NMR Applications

COSY (correlation spectroscopy) experiments establish connectivity patterns between adjacent protons, facilitating assignment of overlapping resonances. Cross-peaks between methionine α and β protons confirm structural connectivity and assist in stereochemical assignments.

HSQC (heteronuclear single quantum coherence) experiments correlate ¹H and ¹³C signals, enabling definitive assignment of carbon-bearing protons. This technique proves particularly valuable for distinguishing between fructose carbons and resolving ambiguous assignments.

HMBC (heteronuclear multiple bond correlation) provides long-range connectivity information essential for confirming glycosidic linkages. Cross-peaks between methionine amino protons and fructose carbons definitively establish the glycation site and linkage geometry.

Quantitative NMR Considerations

Quantitative ¹³C NMR requires careful attention to relaxation delays and nuclear Overhauser enhancement effects. Complete relaxation necessitates T1 measurements and appropriate delay times between pulses.

Biosensor Development Using Fructosyl-Amino Acid Oxidase (FAOX) Immobilization

Enzyme-based biosensors represent innovative approaches for real-time fructosyl-methionine detection through biocatalytic recognition and electrochemical transduction. Fructosyl-amino acid oxidase serves as the biological recognition element, providing exceptional specificity for glycated amino acid substrates.

Enzyme Characteristics and Substrate Specificity

Fructosyl-amino acid oxidases catalyze the oxidative cleavage of C-N bonds linking fructose moieties to amino acids. The reaction proceeds through FAD-mediated oxidation, generating glucosone, free amino acid, and hydrogen peroxide as products.

FAOX enzymes exhibit varying substrate specificities based on their biological origin. Prokaryotic enzymes from Corynebacterium sp. and Arthrobacter sp. demonstrate preference for α-fructosyl amino acids, making them suitable for fructosyl-methionine detection.

Eukaryotic FAOX enzymes display broader substrate ranges, with some variants accepting both α- and ε-fructosyl amino acids. Pichia sp. N1-1 FAOX exhibits particularly high activity toward fructosyl-valine and related compounds.

Km values for fructosyl-methionine typically range from 50-200 μM, depending on the enzyme source and reaction conditions. These kinetic parameters enable sensitive detection across physiologically relevant concentration ranges.

Immobilization Strategies and Electrode Modifications

Enzyme immobilization requires optimization of attachment methods to maintain catalytic activity while ensuring operational stability. Covalent immobilization onto amino-functionalized electrode surfaces provides robust enzyme attachment through glutaraldehyde cross-linking.

Carbon paste electrodes modified with FAOX demonstrate excellent electrochemical properties for hydrogen peroxide detection. The generated peroxide undergoes oxidation at +0.6 V versus Ag/AgCl, producing measurable current responses proportional to substrate concentration.

Prussian blue modification of electrode surfaces enables hydrogen peroxide detection at reduced potentials (+0.0 V), minimizing interference from electroactive species. This approach eliminates the need for high applied potentials that may damage biological samples.

Mediator-based systems employing ferrocene or methoxy-phenazinium methyl sulfate facilitate direct electron transfer from the enzyme to the electrode. These configurations improve response times and reduce oxygen dependence of the detection system.

Analytical Performance Characteristics

FAOX-based biosensors achieve linear responses across concentration ranges of 7.8 × 10⁻⁶ to 5.8 × 10⁻⁴ M fructosyl-methionine. This broad dynamic range encompasses both physiological and pathological levels encountered in biological samples.

Response times typically remain below 30 seconds, enabling real-time monitoring applications. The rapid kinetics result from efficient enzyme-substrate interactions and fast electrochemical detection of hydrogen peroxide products.

Operational stability exceeds 200 injections for properly immobilized enzyme systems. This longevity enables extended analytical campaigns without enzyme replacement, reducing operational costs and maintenance requirements.

Interference studies demonstrate high selectivity for glycated compounds versus non-glycated amino acids. Cross-reactivity with other fructosyl amino acids requires careful consideration in complex biological matrices.

Flow Injection Analysis Applications

Integration of FAOX biosensors with flow injection analysis systems enables automated analysis of multiple samples. Enzyme reactors containing immobilized FAOX process sample streams continuously, with downstream electrochemical detection.

Sample throughput rates of 20-40 injections per hour achieve rapid screening capabilities suitable for clinical applications. Automated sample handling reduces analyst workload and improves analytical precision.

Enzyme reactor configurations require optimization of flow rates, reactor dimensions, and residence times to maximize conversion efficiency. Typically, flow rates of 0.5-1.0 mL/min provide optimal balance between conversion and analysis time.

Column switching techniques enable online sample cleanup and concentration prior to enzymatic analysis. These configurations improve selectivity and reduce matrix effects in complex biological samples.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Erbersdobler HF, Brandt A, Scharrer E, Von Wangenheim B. Transport and metabolism studies with fructose amino acids. Prog Food Nutr Sci. 1981;5(1-6):257-63. PubMed PMID: 6798632.

Explore Compound Types